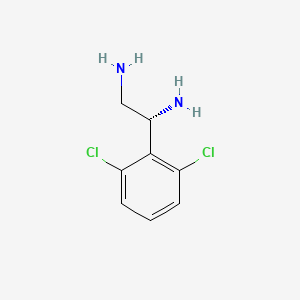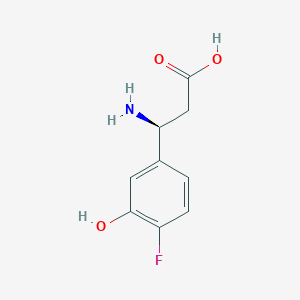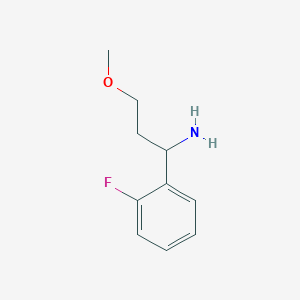
1-(2-Fluorophenyl)-3-methoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-methoxypropan-1-amine is an organic compound that features a fluorinated phenyl ring attached to a methoxypropanamine chain
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-methoxypropan-1-amine typically involves several steps, starting with the preparation of the fluorinated phenyl precursor. One common method involves the reaction of 2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The resulting intermediate is then subjected to further reactions to introduce the methoxy group and complete the synthesis of the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated phenyl ring, where nucleophiles can replace the fluorine atom under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Scientific Research Applications
1-(2-Fluorophenyl)-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is employed in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl ring and methoxypropanamine chain contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-methoxypropan-1-amine can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorinated phenyl ring, used in research for its anesthetic properties.
2-Fluoromethamphetamine: A stimulant drug with a fluorinated phenyl ring, known for its effects on the central nervous system.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other fluorinated compounds.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7,12H2,1H3 |
InChI Key |
NTRHRJBIZXLUHV-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


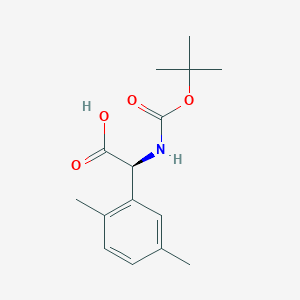
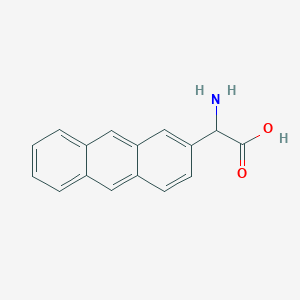
![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)
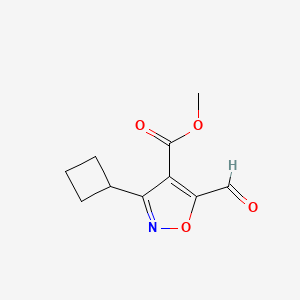
![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)

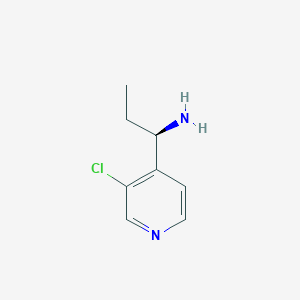
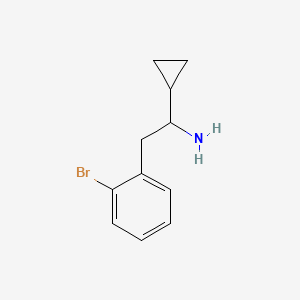
![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)
